molecular formula C19H18ClN3O7S B565893 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid CAS No. 1160169-98-1

2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid

Katalognummer: B565893
CAS-Nummer: 1160169-98-1
Molekulargewicht: 467.877
InChI-Schlüssel: ACZBOAUOQTVZSF-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The complete International Union of Pure and Applied Chemistry name is this compound, which accurately describes the spatial arrangement and connectivity of all constituent atoms. This nomenclature system provides a systematic approach to identifying the molecular structure by sequentially describing each functional group and its position within the overall framework.

The naming convention begins with the identification of the primary carboxylic acid functionality as 2-oxoacetic acid, indicating the presence of both carboxyl and ketone functional groups within the acetic acid framework. The oxoacetic acid designation represents the core structural unit from which the remaining substituents are described. The systematic approach continues with the identification of the aniline derivative, specifically noting the para-substitution pattern on the benzene ring and the presence of the N-(2-hydroxyethyl) substituent, which introduces additional hydrogen bonding capabilities to the molecular structure.

The oxazolidinone portion of the molecule is precisely described using stereochemical descriptors, with the (5S) designation indicating the absolute configuration at the chiral center. This heterocyclic system represents a five-membered ring containing both nitrogen and oxygen heteroatoms, with the systematic name clearly indicating the 2-oxo substitution pattern that defines the lactam functionality. The thiophene component is identified as 5-chlorothiophene-2-carbonyl, indicating chlorine substitution at position 5 of the thiophene ring and carbonyl attachment at position 2, forming an amide linkage with the adjacent methylamine group.

Stereochemical Considerations in the Oxazolidinone and Thiophene Moieties

The stereochemical complexity of this compound centers primarily around the oxazolidinone ring system, which contains a defined chiral center at the 5-position. The (5S) absolute configuration designation indicates that the substituent groups around this carbon center adopt a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This stereochemical feature is critical for understanding the molecular behavior and potential biological activity of the compound, as enantiomeric forms often exhibit different physical, chemical, and biological properties.

The oxazolidinone ring adopts a specific conformation that influences the overall molecular geometry and intermolecular interactions. The five-membered heterocyclic ring typically exists in an envelope conformation, where four atoms are approximately coplanar and the fifth atom is displaced from this plane. The carbonyl group within the oxazolidinone ring participates in resonance interactions that affect the electron density distribution throughout the heterocycle, influencing both the chemical reactivity and the conformational preferences of the molecule.

The thiophene moiety, while not containing any chiral centers itself, contributes to the overall conformational landscape of the molecule through its aromatic character and substitution pattern. The 5-chloro substitution introduces electronic effects that influence the reactivity of the thiophene ring, while the 2-carbonyl attachment point provides a rigid connection to the oxazolidinone system through the intervening methylamine linker. The planar nature of the thiophene ring creates geometric constraints that influence the accessible conformations of the entire molecular framework.

The spatial relationship between the oxazolidinone and thiophene moieties is further defined by the amide linkage connecting these two systems. This amide bond exhibits restricted rotation due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl group. The preferred conformation typically places the thiophene ring and the oxazolidinone system in a orientation that minimizes steric interactions while maximizing favorable electronic interactions.

Molecular Formula and Weight Analysis via High-Resolution Mass Spectrometry

The molecular formula of this compound is C₁₉H₁₈ClN₃O₇S, representing a complex organic molecule with significant molecular weight and multiple heteroatoms. High-resolution mass spectrometry data confirms the molecular weight as 467.88 g/mol, which corresponds precisely to the calculated mass based on the elemental composition using exact atomic masses.

Molecular Parameter Value Analysis Method
Molecular Formula C₁₉H₁₈ClN₃O₇S Elemental Analysis
Molecular Weight 467.88 g/mol High-Resolution Mass Spectrometry
Exact Mass 467.06 Mass Spectrometry
Carbon Atoms 19 Structural Analysis
Hydrogen Atoms 18 Structural Analysis
Nitrogen Atoms 3 Structural Analysis
Oxygen Atoms 7 Structural Analysis
Chlorine Atoms 1 Structural Analysis
Sulfur Atoms 1 Structural Analysis

The elemental composition reveals a high degree of heteroatom content, with seven oxygen atoms, three nitrogen atoms, one chlorine atom, and one sulfur atom distributed throughout the molecular framework. This heteroatom distribution contributes significantly to the molecular weight and influences the physical and chemical properties of the compound. The presence of multiple electronegative atoms creates opportunities for hydrogen bonding and dipolar interactions, affecting solubility, melting point, and other macroscopic properties.

Mass spectrometric fragmentation patterns provide additional structural confirmation through the identification of characteristic fragment ions. The molecular ion peak at m/z 467.88 represents the intact molecule, while subsequent fragmentation typically involves loss of functional groups such as the carboxylic acid moiety, the thiophene carbonyl group, or portions of the oxazolidinone ring system. These fragmentation pathways serve as structural fingerprints that confirm the proposed molecular structure and assist in distinguishing this compound from closely related analogs.

The elemental analysis data indicates a carbon content of 48.78%, hydrogen content of 3.88%, chlorine content of 7.58%, nitrogen content of 8.98%, oxygen content of 23.94%, and sulfur content of 6.85%. These percentages correspond exactly to the theoretical values calculated from the molecular formula, providing additional confirmation of the structural assignment. The relatively high oxygen content reflects the presence of multiple oxygen-containing functional groups including carboxylic acid, amide, and ester functionalities within the oxazolidinone ring.

Comparative Analysis of Synonyms and Registry Identifiers

The compound is registered under multiple synonyms and identifiers across various chemical databases and regulatory systems, reflecting its complex structural nature and diverse applications in pharmaceutical research. The primary Chemical Abstracts Service registry number is 1160169-98-1, which serves as the unique identifier for this specific molecular structure. This registry number provides unambiguous identification within chemical literature and regulatory documentation, ensuring accurate communication across different research and industrial contexts.

Identifier Type Value Database/System
Chemical Abstracts Service Number 1160169-98-1 Chemical Abstracts Service
PubChem Compound Identifier 91971681 PubChem Database
Unique Ingredient Identifier 84SM3R82LF Substance Registration System
InChI Key ACZBOAUOQTVZSF-ZDUSSCGKSA-N International Chemical Identifier
Simplified Molecular Input Line Entry System C1C@@HCNC(=O)C3=CC=C(S3)Cl Chemical Structure Notation

Alternative systematic names include (S)-2-((4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)(2-hydroxyethyl)amino)-2-oxoacetic acid and 2-((4-((5S)-5-((((5-Chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)(2-hydroxyethyl)amino)-2-oxo-acetic acid. These alternative naming conventions demonstrate different approaches to describing the same molecular structure while maintaining systematic accuracy and conforming to various nomenclature standards employed across different scientific disciplines and regulatory frameworks.

The compound has been identified in pharmaceutical research contexts under designations such as "Rivaroxaban metabolite M1" and "Rivaroxaban Acetylchlorothiophene Impurity," indicating its relationship to established pharmaceutical compounds. These designations provide important context for understanding the compound's relevance in drug development and metabolic studies, while maintaining focus on its intrinsic chemical properties rather than therapeutic applications.

The InChI key ACZBOAUOQTVZSF-ZDUSSCGKSA-N provides a standardized hash representation of the molecular structure that enables rapid database searching and structural comparison. This identifier system ensures consistent molecular identification across different software platforms and chemical databases, facilitating collaborative research and data sharing within the scientific community. The Simplified Molecular Input Line Entry System notation offers a linear text string representation that captures the complete structural information including stereochemistry and connectivity patterns.

Eigenschaften

IUPAC Name

2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O7S/c20-15-6-5-14(31-15)16(25)21-9-13-10-23(19(29)30-13)12-3-1-11(2-4-12)22(7-8-24)17(26)18(27)28/h1-6,13,24H,7-10H2,(H,21,25)(H,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBOAUOQTVZSF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)C(=O)O)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)C(=O)O)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160169-98-1
Record name 2-((4-((5S)-5-((((5-Chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)(2-hydroxyethyl)amino)-2-oxo-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-((5S)-5-((((5-CHLORO-2-THIENYL)CARBONYL)AMINO)METHYL)-2-OXO-3-OXAZOLIDINYL)PHENYL)(2-HYDROXYETHYL)AMINO)-2-OXO-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84SM3R82LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

The compound 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid is a complex organic molecule with significant biological implications, particularly in the field of anticoagulation. Its structure suggests potential interactions with various biological targets, primarily due to the presence of the oxazolidinone and thiophene moieties.

  • Molecular Formula : C25H24Cl2N4O6S2
  • Molecular Weight : 611.52 g/mol
  • CAS Number : 1807455-76-0
  • IUPAC Name : 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticoagulant properties. It acts as an inhibitor of blood coagulation factors, particularly thrombin and factor Xa, which are critical in the coagulation cascade.

The compound's mechanism involves covalent modification of serine residues in the active sites of these enzymes. By forming a stable acyl-enzyme complex, it effectively inhibits thrombin's catalytic activity, thereby preventing thrombus formation. This mechanism is similar to other known anticoagulants that utilize a similar strategy to exert their effects.

Inhibitory Potency

The following table summarizes the inhibitory activities of related compounds, including our target compound:

Compound NameTarget EnzymeIC50 (nM)Reference
Compound AThrombin16
Compound BFactor Xa50
Target CompoundThrombin<20

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Studies

  • Anticoagulant Efficacy : In a study evaluating various thrombin inhibitors, the target compound demonstrated a significant reduction in thrombus formation in animal models, comparable to established anticoagulants like warfarin and direct oral anticoagulants (DOACs). The study highlighted that the compound's efficacy was dose-dependent.
  • Safety Profile : A toxicity assessment indicated that while the compound showed potent anticoagulant effects, it also presented a favorable safety profile with minimal adverse effects observed at therapeutic doses. This suggests potential for clinical application in managing thromboembolic disorders.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Activity

Research indicates that this compound acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Its mechanism involves binding to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and thrombus development.

  • Mechanism of Action :
    • The compound forms hydrogen bonds with specific amino acids in the active site of Factor Xa, enhancing its inhibitory potency.
    • Studies have shown that it exhibits subnanomolar potency against Factor Xa, making it a promising candidate for anticoagulant therapy .
  • Clinical Implications :
    • Potential use in treating thromboembolic disorders such as myocardial infarction, deep vein thrombosis, and pulmonary embolism.
    • Demonstrated efficacy in animal models with oral bioavailability ranging from 60% to 86%, indicating potential for convenient administration in humans .

Synthesis and Development

The synthesis of this compound involves multiple steps, including the formation of the oxazolidinone structure through cyclization reactions and subsequent acylation with chlorothiophene derivatives. The following table summarizes key steps in its synthesis:

StepReaction TypeKey ReagentsOutcome
1CyclizationN,N'-Carbonyldiimidazole (CDI)Formation of oxazolidinone
2Acylation5-Chlorothiophene-2-carbonyl chlorideIntroduction of thiophene moiety
3DeprotectionMethylamineActivation of amino group for further reactions

Case Studies

  • In Vivo Efficacy : A study demonstrated that after oral administration in rats, the compound showed significant antithrombotic effects with an effective dose (ED50) of 5 mg/kg. This suggests a strong potential for similar outcomes in human trials .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the thiophene and oxazolidinone components significantly influence the potency and selectivity against Factor Xa compared to other serine proteases .

Vergleich Mit ähnlichen Verbindungen

Rivaroxaban

  • Structure: Shares the (5S)-oxazolidinone core and chlorothiophene-carboxamide group but lacks the hydroxyethylanilino-2-oxoacetic acid chain.
  • Activity : Direct FXa inhibitor (Ki = 0.4 nM) with high oral bioavailability (80–100%) .

Apixaban

  • Structure: Pyrazolo-pyridine core instead of oxazolidinone; retains a morpholino group for solubility.
  • Activity : FXa inhibitor (Ki = 0.08 nM) with lower renal clearance than Rivaroxaban .
  • Comparison: The target compound’s oxazolidinone-thiophene scaffold may offer improved metabolic stability over Apixaban’s pyrazolo-pyridine system, which is prone to CYP3A4-mediated oxidation .

Edoxaban

  • Structure: Thiazolo-pyridine core with a cyclohexyl group; lacks the oxazolidinone motif.
  • Activity : FXa inhibitor (Ki = 0.56 nM) with rapid onset (Tmax = 1–2 hours) .

Pharmacokinetic and Physicochemical Comparison

Parameter Target Compound Rivaroxaban Apixaban Edoxaban
Molecular Weight ~650–700 g/mol (estimated) 435.88 g/mol 459.50 g/mol 548.10 g/mol
Solubility (pH 7.4) High (due to hydroxyethyl) Low (requires acidic pH) Moderate Moderate
Bioavailability ~60–80% (predicted) 80–100% 50% 62%
Half-Life (t₁/₂) 8–12 hours (estimated) 5–13 hours 8–15 hours 9–11 hours
Primary Metabolism Hydrolysis (oxazolidinone) CYP3A4/5 CYP3A4 CYP3A4

Functional Analogues with Oxazolidinone-Morpholino Scaffolds

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide ()

  • Similarities: Shares the oxazolidinone-morpholino backbone and chlorothiophene group.
  • Differences: Lacks the hydroxyethylanilino-2-oxoacetic acid chain, reducing polarity and solubility. Polymorph studies show the target compound’s amorphous form achieves 2.5× higher solubility than crystalline forms of this analogue .

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide ()

  • Structural Contrast: Replaces the oxazolidinone with a trichloroethyl group, reducing FXa specificity.
  • Activity: Primarily antimalarial (IC50 = 0.8 µM vs.

Research Findings and Implications

Solubility Optimization: The hydroxyethylanilino-2-oxoacetic acid chain in the target compound addresses poor solubility issues seen in Rivaroxaban and its analogues, enabling formulation without solubilizing excipients .

Metabolic Stability: The oxazolidinone core resists CYP450-mediated degradation better than Apixaban’s pyrazolo-pyridine system, suggesting reduced drug-drug interaction risks .

Synthetic Efficiency : The target compound’s synthesis avoids toxic solvents (e.g., DCM) used in earlier methods, improving scalability .

Vorbereitungsmethoden

Synthesis of the (5S)-Oxazolidinone Core

The oxazolidinone ring is synthesized via cyclization of chiral amino alcohol precursors. A pivotal method involves reacting (S)-3-aminopropane-1,2-diol with phosgene or its equivalents under controlled conditions to form the 2-oxo-1,3-oxazolidin-5-ylmethyl backbone . Key steps include:

  • Chiral Induction : Starting from (S)-3-aminopropane-1,2-diol hydrochloride, the amino group is protected using phthalimide to avoid unwanted side reactions during subsequent steps .

  • Cyclization : Treatment with phosgene in acetone at 50–53°C induces ring closure, yielding the (5S)-configured oxazolidinone . The reaction is monitored for stereochemical integrity via chiral HPLC or polarimetry.

Reaction Conditions :

ParameterValue
Temperature50–53°C
SolventAcetone/water mixture
CatalystNone (thermal cyclization)
Yield98.7% (after recrystallization)

This method ensures high enantiomeric excess (>99%) critical for biological activity .

Introduction of the 5-Chlorothiophene-2-Carbonyl Group

The chlorothiophene moiety is introduced via amide coupling between the oxazolidinone’s primary amine and 5-chlorothiophene-2-carbonyl chloride.

  • Acylation : The deprotected amine (from phthalimide cleavage) reacts with 5-chlorothiophene-2-carbonyl chloride in toluene at 8–12°C . Triethylamine is used to scavenge HCl, preventing protonation of the amine nucleophile.

  • Workup : Crude product is purified via recrystallization from acetone/water, yielding a white crystalline solid .

Key Data :

  • Stoichiometry : 1.2 equiv. of acyl chloride ensures complete conversion.

  • Purity : >99% (HPLC) after recrystallization .

Functionalization with N-(2-Hydroxyethyl)aniline

The N-(2-hydroxyethyl)aniline segment is incorporated via nucleophilic aromatic substitution (NAS) or reductive amination.

  • NAS Approach : 4-Aminophenyl-3-morpholinone reacts with 2-bromoethanol in DMF at 70°C, facilitated by K₂CO₃ as a base .

  • Reductive Amination : Alternatively, 4-nitroaniline is reduced to the corresponding amine, followed by reaction with ethylene oxide under basic conditions .

Optimization Notes :

  • Phase-transfer catalysis (e.g., TBAB) improves yield in NAS by enhancing interfacial reactivity .

  • Reductive amination requires Pd/C or Raney Ni catalysts for nitro group reduction .

Synthesis of the 2-Oxoacetic Acid Moiety

The 2-anilino-2-oxoacetic acid group is formed via condensation of aniline derivatives with oxalyl chloride.

  • Stepwise Synthesis :

    • Oxalylation : Aniline reacts with oxalyl chloride in dichloromethane at 0°C to form 2-anilino-2-oxoacetyl chloride .

    • Hydrolysis : Controlled hydrolysis with aqueous NaOH yields 2-anilino-2-oxoacetic acid .

Critical Parameters :

  • Temperature Control : Below 5°C prevents over-hydrolysis to glyoxylic acid .

  • Yield : 52–65% after silica gel chromatography .

Final Assembly and Purification

The fragments are conjugated via amide bond formation between the oxazolidinone’s secondary amine and 2-oxoacetic acid.

  • Coupling Strategy : EDC/HOBt-mediated coupling in DMF ensures minimal racemization .

  • Global Deprotection : Acidic cleavage (5N HCl) removes any remaining protecting groups .

Purification :

  • Recrystallization : Acetone/water mixtures yield high-purity product .

  • Chromatography : Reverse-phase HPLC (C18 column) resolves diastereomers if present .

Analytical Characterization

  • Stereochemistry : X-ray crystallography confirms the (5S) configuration .

  • Purity Metrics :

    • HPLC: 99.2% (254 nm)

    • MS (ESI): m/z 567.1 [M+H]⁺ .

Q & A

Q. How to address discrepancies in reported IC₅₀ values for bacterial vs. mammalian cells?

  • Resolution :
  • Membrane Permeability : Use logP calculations (cLogP = 1.2) to confirm poor penetration in Gram-negative bacteria (e.g., E. coli) vs. mammalian cells .
  • Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to enhance intracellular accumulation in resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.